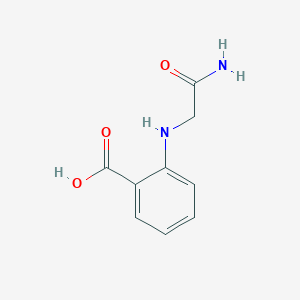
2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(2,3-diméthylphényl)cyclopropane-1-carboxylique est un composé organique de formule moléculaire C12H14O2. Il s’agit d’un dérivé cyclopropane avec un groupe fonctionnel acide carboxylique et un substituant diméthylphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(2,3-diméthylphényl)cyclopropane-1-carboxylique implique généralement la cyclopropanation d’un précurseur approprié, tel qu’une alcène substituée par un diméthylphényle, suivie d’une carboxylation. Une méthode courante implique l’utilisation de composés diazoïques et de catalyseurs de métaux de transition pour réaliser la réaction de cyclopropanation. Les conditions de réaction incluent souvent l’utilisation de solvants comme le dichlorométhane ou le toluène et des températures allant de la température ambiante aux conditions de reflux .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l’efficacité et le rendement du processus. De plus, des techniques de purification telles que la cristallisation ou la chromatographie sont employées pour obtenir le produit souhaité avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(2,3-diméthylphényl)cyclopropane-1-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe acide carboxylique peut être oxydé pour former des carboxylates correspondants ou d’autres dérivés oxydés.
Réduction : Le composé peut être réduit pour former des alcools ou d’autres produits réduits.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des carboxylates, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
L’acide 2-(2,3-diméthylphényl)cyclopropane-1-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études liées à l’inhibition enzymatique ou comme ligand dans des essais biochimiques.
Applications De Recherche Scientifique
2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in biochemical assays.
Mécanisme D'action
Le mécanisme par lequel l’acide 2-(2,3-diméthylphényl)cyclopropane-1-carboxylique exerce ses effets dépend de son application spécifique. Dans les contextes biochimiques, il peut interagir avec des enzymes ou des récepteurs, modifiant leur activité. Les cibles moléculaires et les voies impliquées peuvent varier, mais impliquent généralement la liaison à des sites actifs ou allostériques sur les protéines, ce qui entraîne des modifications de leur conformation et de leur fonction .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide cyclopropanecarboxylique, 2,2-diméthyl-3-(2-méthyl-1-propényl)- : Ce composé a une structure cyclopropane similaire, mais avec des substituants différents.
Acide cycloprop-2-ène carboxylique : Un autre dérivé cyclopropane avec des groupes fonctionnels différents.
Unicité
L’acide 2-(2,3-diméthylphényl)cyclopropane-1-carboxylique est unique en raison de son motif de substitution spécifique sur le cycle cyclopropane, qui peut influencer sa réactivité et ses interactions avec d’autres molécules. Cette unicité en fait un composé précieux dans diverses applications de synthèse et de recherche .
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-4-3-5-9(8(7)2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14) |
Clé InChI |
RQHJBMMNVBUAHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2CC2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


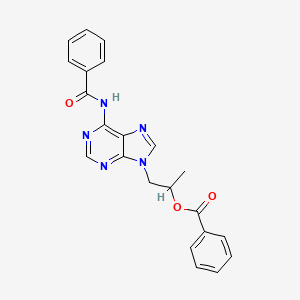

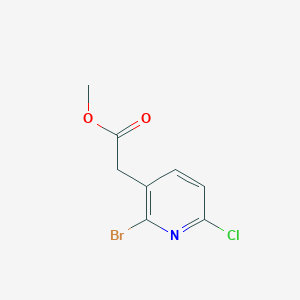
![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
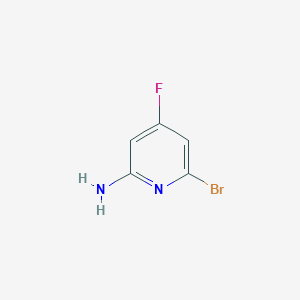
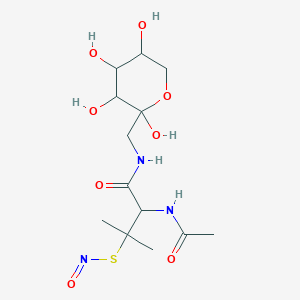
![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)
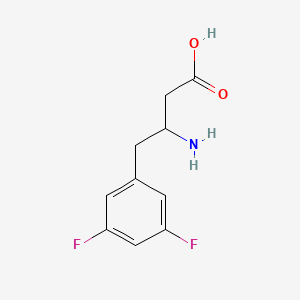
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)
